hDHODH Enzyme Inhibition Potency: Quantitative IC₅₀ Gap vs. Teriflunomide and Closest Series Analogs
In a head-to-head recombinant human DHODH assay using the DCIP-linked method, N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide (reported as compound 4o) inhibited hDHODH with an IC₅₀ of 2.1 μM, while the clinical reference teriflunomide gave an IC₅₀ of 1.2 μM under identical conditions [1]. Within the same paper, the closest structural analog (compound 4n, bearing a 3,5-dimethoxyphenyl substituent) showed an IC₅₀ of 7.1 μM, and compound 4m (4-methoxy substituent) exhibited an IC₅₀ >30 μM [1]. This establishes a 3.4-fold loss of potency relative to teriflunomide but a 3.4-fold gain over the nearest regioisomer analog 4n, and a >14-fold advantage over the 4-methoxy analog 4m.
| Evidence Dimension | hDHODH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.1 μM |
| Comparator Or Baseline | Teriflunomide IC₅₀ = 1.2 μM; Compound 4n IC₅₀ = 7.1 μM; Compound 4m IC₅₀ > 30 μM |
| Quantified Difference | 1.75-fold less potent than teriflunomide; 3.4-fold more potent than 4n; >14-fold more potent than 4m |
| Conditions | Recombinant human DHODH, DCIP-linked spectrophotometric assay, pH 8.0, 30 °C |
Why This Matters
A procurement decision based purely on 'triazole-benzamide scaffold' without specifying the 2,5-dimethoxy and 5-methyl combination risks acquiring a compound with >3-fold to >14-fold weaker target engagement.
- [1] Lu K, Cai L, Zhang X, Wu G, Xu C, Zhao Y, Gong P. Design, synthesis, and biological evaluation of novel substituted benzamide derivatives bearing a 1,2,3-triazole moiety as potent human dihydroorotate dehydrogenase inhibitors. Bioorg Chem. 2018 Feb;76:528-537. doi: 10.1016/j.bioorg.2017.12.025. View Source
